4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic compound belonging to the benzoxazine family. It features a benzene ring fused to an oxazine structure, characterized by the presence of a chlorine atom on the phenyl group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities and structural properties.
The synthesis of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 4-chlorobenzoic acid with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The process can be conducted under thermal conditions or using microwave-assisted techniques to enhance yield and reaction time.
The efficiency of the synthesis can be improved by optimizing reaction parameters such as temperature, time, and the ratio of reactants .
The molecular structure of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide further insights into its structural characteristics .
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for compounds like 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one often involves interaction with biological targets such as enzymes or receptors. The specific pathways may include:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications influence biological efficacy .
These properties are critical for assessing the compound's usability in various applications .
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one has several potential applications:
Research continues to investigate its efficacy in drug development and as a lead compound for novel therapeutic agents .
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one is a heterocyclic organic compound systematically identified by the CAS Registry Number 2224-83-1, confirming its unique chemical identity. Its molecular formula is C₁₄H₈ClNO₂, with a molecular weight of 257.67 g/mol, as standardized across multiple chemical databases and commercial sources [1] [5] [9]. The IUPAC name designates the benzoxazinone core (2,3-benzoxazin-1-one) and specifies the 4-(4-chlorophenyl) substituent at position 4 of the heterocyclic ring. This nomenclature reflects the precise orientation of the chlorinated aryl group relative to the carbonyl functionality (C1) [1].
Alternative names include 4-(p-Chlorophenyl)-1H-2,3-benzoxazin-1-one and 2-(4-Chlorophenyl)-3,1-benzoxazin-4-one, with the latter representing an isomeric structural variant where the chlorophenyl group attaches to a different position of the benzoxazinone scaffold [5] [9]. The compound's identity is further defined by canonical identifiers:
C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl
WFOBHUVYJHLWLG-UHFFFAOYSA-N
[1] Table 1: Core Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 2224-83-1 |
Molecular Formula | C₁₄H₈ClNO₂ |
Molecular Weight | 257.67 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-2,3-benzoxazin-1-one |
SMILES | C1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl |
InChIKey | WFOBHUVYJHLWLG-UHFFFAOYSA-N |
While the exact synthesis date and discoverer of 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one remain undocumented in available literature, its CAS registry number (2224-83-1) suggests initial characterization likely occurred in the mid-20th century, coinciding with expanded research into heterocyclic chemistry. The compound gained prominence as a synthetic intermediate for pharmacologically active molecules, particularly after the 1990s, when benzoxazinones emerged as privileged scaffolds in medicinal chemistry [8].
A significant milestone is its inclusion in contemporary "click chemistry" workflows for generating complex heterocyclic hybrids. For example, a 2024 study utilized structurally related benzoxazinones as precursors for synthesizing triazolyl-benzoxazinone derivatives with antidiabetic potential, underscoring the compound's ongoing relevance in drug discovery [8]. Commercial availability through specialty chemical suppliers (e.g., Simson Pharma, Vulcanchem) since the early 2000s has facilitated its use in academic and industrial research, particularly as a building block for kinase inhibitors and antimicrobial agents [1] [5].
This compound belongs to the 2,3-benzoxazin-1-one subclass, characterized by a fused benzoxazine ring with a carbonyl group at the 1-position. Its core structure consists of a benzene ring annulated to a six-membered heterocycle containing both nitrogen (N1) and oxygen (O1) atoms adjacent to the carbonyl (C=O). The defining structural feature is the 4-(4-chlorophenyl) substituent attached to C4 of the heterocyclic ring, which differentiates it from other benzoxazinone isomers and profoundly influences its electronic and steric properties [1].
Key structural attributes include:
Table 2: Structural Comparison of Representative Benzoxazinone Derivatives
Compound Name | Substituent Position | Key Structural Feature | |
---|---|---|---|
4-(4-Chlorophenyl)-2,3-benzoxazin-1-one | C4 of oxazinone | Planar para-chlorophenyl; conjugated carbonyl | |
2-(3-Chlorophenyl)-4H-3,1-benzoxazin-4-one | C2 of oxazinone | meta-Chlorine alters dipole; reduced conjugation | |
2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one | C2 of oxazinone | ortho-Chlorine creates steric hindrance | |
2H-1,4-Benzoxazin-3(4H)-one | Unsubstituted core | Reference scaffold; high polarity (PSA=43.1 Ų) | [7] |
Functionally, the compound bridges "simple" benzoxazinones (e.g., 2H-1,4-benzoxazin-3(4H)-one) and complex hybrids. Its chlorine atom and phenyl group enhance lipophilicity (LogP = 3.51) compared to unsubstituted analogs, improving membrane permeability in biological contexts [1] [7]. Recent applications leverage it as a precursor to triazolyl-benzoxazinones, where the C4 substituent provides an anchor point for "click chemistry" modifications – a strategy pivotal in developing α-glucosidase inhibitors for diabetes management [8].
Table 3: Key Physicochemical Properties
Property | Value | Implications | |
---|---|---|---|
LogP | 3.51 | Moderate lipophilicity; favors cellular uptake | |
Density | 1.35 g/cm³ | Typical for crystalline aromatic solids | |
Boiling Point | 404°C at 760 mmHg | High thermal stability | |
Vapor Pressure | 9.74 × 10⁻⁷ mmHg at 25°C | Low volatility; suitable for solid-phase reactions | |
Polar Surface Area | 43.1 Ų | Governs solubility and drug-likeness | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: